Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)
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Description
Enkephalins are endogenous opioid peptides that modulate analgesia, reward, and stress . They are released at significantly lower concentrations than small molecule neurotransmitters and undergo post-translational processing that yields ∼30 unique peptides from 4 precursor molecules . The natural ligands to opioid receptors are enkephalins, endorphins, dynorphins, and other endogenous opioid peptides .
Synthesis Analysis
Enkephalins are synthesized according to various methodologies . For instance, biaryl bridges formed by side chains of the two aromatic amino acid residues are of the meta – meta, meta – para, para – meta, and para – para configuration .Molecular Structure Analysis
The molecular structure of enkephalins is complex and involves various components . For example, the structure of [Met 5]enk-NH 2 is predicted to insert its N-terminus deep in the binding pocket .Chemical Reactions Analysis
Enkephalins undergo various chemical reactions . For instance, they are involved in the cyclization of peptides, which is an important issue in peptide chemistry . Cyclization has manifold goals and is very helpful in conformational studies .Physical And Chemical Properties Analysis
The physical and chemical properties of enkephalins are complex and involve various factors . For instance, the levels of [Met 5]enkephalin and [Leu 5]enkephalin were increased in the RVM and in other brainstem nuclei in CFA-treated rats .Safety And Hazards
Enkephalins are generally considered safe, but their use and effects should be monitored carefully . For instance, disruption of opioid receptor interaction by naltrexone resulted in an elevation of 42 and 72% in DNA synthesis in skin from the dorsum and plantar surface of the hindfoot, respectively, within 2 h .
Future Directions
The study of enkephalins is a rapidly evolving field with many potential future directions. These include further investigation into the specific roles for δOR signaling in cardiac ischemia , and the development of new therapeutic approaches based on understanding the neurobiology of drug addiction .
properties
IUPAC Name |
(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29+,30-,31+,36+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCANYFWGGDUEFG-WJKZGGHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150342 |
Source
|
Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |
CAS RN |
113282-21-6 |
Source
|
Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113282216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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